4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Overview
Description
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. It is a derivative of pyrazolopyridine, characterized by the presence of a bromine atom at the 4-position and a cyano group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-3-nitropyridine with hydrazine hydrate, followed by cyclization with a suitable nitrile source . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on minimizing by-products and maximizing the efficiency of the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.
Major Products:
Scientific Research Applications
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Contains a methoxy group at the 6-position, which may alter its biological activity.
Uniqueness: 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its ability to act as a kinase inhibitor makes it a valuable compound in medicinal chemistry for the development of targeted therapies .
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-3-12-8(7)6(4-10)5-11-12/h1-3,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGNTMPITVCHSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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